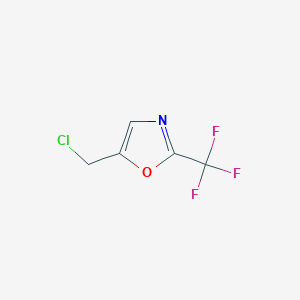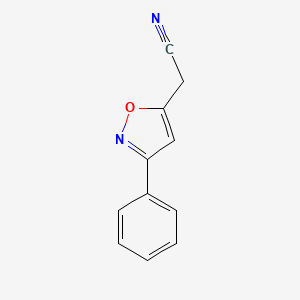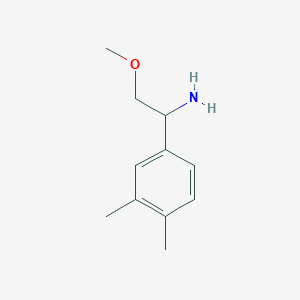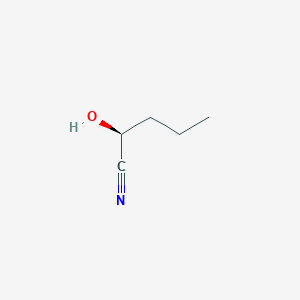
benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate is a complex organic compound with a unique structure It contains a benzyl group, a nitro group, and a phenylmethoxy group attached to a cyclohexa-1,3,5-triene ring, which is labeled with carbon-13 isotopes at positions 1, 2, 3, 4, and 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate typically involves multiple steps. One common approach is to start with a cyclohexa-1,3,5-triene derivative and introduce the nitro and phenylmethoxy groups through electrophilic aromatic substitution reactions. The benzyl group can be added via a Friedel-Crafts alkylation reaction. The carbon-13 labeling is achieved by using carbon-13 enriched reagents during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitro derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
Benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylmethoxy group may enhance the compound’s ability to penetrate cell membranes and reach its targets.
類似化合物との比較
Similar Compounds
- Benzyl 5-nitro-2-phenylmethoxycyclohexa-1,3,5-triene-1-carboxylate (without carbon-13 labeling).
- Benzyl 5-nitro-2-methoxycyclohexa-1,3,5-triene-1-carboxylate.
- Benzyl 5-nitro-2-phenylcyclohexa-1,3,5-triene-1-carboxylate.
Uniqueness
The carbon-13 labeling in benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate makes it unique and valuable for research involving isotopic tracing and nuclear magnetic resonance (NMR) spectroscopy. This labeling allows for detailed studies of the compound’s behavior and interactions at the molecular level.
特性
分子式 |
C21H17NO5 |
|---|---|
分子量 |
369.32 g/mol |
IUPAC名 |
benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate |
InChI |
InChI=1S/C21H17NO5/c23-21(27-15-17-9-5-2-6-10-17)19-13-18(22(24)25)11-12-20(19)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2/i11+1,12+1,18+1,19+1,20+1,21+1 |
InChIキー |
FYRIDDBMDNIGBS-UKOYPDAASA-N |
異性体SMILES |
C1=CC=C(C=C1)CO[13C]2=[13C](C=[13C]([13CH]=[13CH]2)[N+](=O)[O-])[13C](=O)OCC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B12958441.png)








![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12958494.png)
